Vismodegib

Pharmacokinetics Bioavailability BCS Classification

Vismodegib (GDC-0449) is the first-in-class, FDA-approved SMO antagonist with an IC₅₀ of 3 nM against wild-type Hedgehog signaling. Its unique non-linear PK profile—saturable AAG/albumin binding, 4–12 day half-life, and a 77% decrease in bioavailability upon repeat dosing—makes it indispensable for PBPK model validation and chronic dosing studies. As a minor CYP substrate, it minimizes confounding drug-drug interactions in combination protocols, a critical advantage over other Hh pathway inhibitors. Procure with confidence: this compound is the gold-standard reference for generating SMO-D473H resistance models and benchmarking next-generation Hh antagonists.

Molecular Formula C19H14Cl2N2O3S
Molecular Weight 421.3 g/mol
CAS No. 879085-55-9
Cat. No. B1684315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVismodegib
CAS879085-55-9
Synonymserivedge
GDC 0449
GDC-0449
GDC0449
HhAntag691
NSC 747691
NSC-747691
NSC747691
R 3616
R-3616
R3616 cpd
RG 3616
RG-3616
RG3616
vismodegi
Molecular FormulaC19H14Cl2N2O3S
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl
InChIInChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)
InChIKeyBPQMGSKTAYIVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilityIn water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vismodegib (GDC-0449): First-in-Class Hedgehog Pathway Inhibitor for Smoothened-Driven Oncology Research and Therapeutic Development


Vismodegib (CAS 879085-55-9; GDC-0449) is an orally bioavailable, small-molecule antagonist of the Smoothened (SMO) receptor, a class F G-protein coupled receptor (GPCR) and the critical signal transducer of the Hedgehog (Hh) pathway [1]. It was the first FDA-approved (2012) systemic Hh pathway inhibitor, establishing a new therapeutic class for advanced basal cell carcinoma (BCC) [2]. Vismodegib binds SMO with high affinity (Ki = 1.3 nM; IC₅₀ = 3 nM in cell-free assays), preventing downstream activation of GLI transcription factors and thereby suppressing Hh-driven cellular proliferation [3]. Its distinct pharmacologic and clinical profile, including unique PK characteristics and a defined resistance mutation landscape, forms the basis for its continued utility in both clinical and preclinical settings.

Vismodegib's Unique Pharmacologic Fingerprint Precludes Simple Substitution with Other Hedgehog Inhibitors


Although Vismodegib and other SMO antagonists (e.g., Sonidegib, Glasdegib) belong to the same pharmacologic class, they cannot be considered interchangeable. Key differentiators include: (1) Differential binding kinetics and sensitivity to SMO resistance mutations—Vismodegib is profoundly ineffective against the SMO-D473H mutant (IC₅₀ >60 μM) while newer agents retain nanomolar potency, a critical consideration for research into acquired resistance [1]; (2) Distinct clinical efficacy and toxicity profiles, with head-to-head real-world data showing varying overall response rates (ORR) and adverse event burdens between agents [2]; (3) Significant divergence in drug metabolism and interaction liabilities—Vismodegib is a minor CYP substrate, whereas Sonidegib requires careful avoidance of CYP3A4 inhibitors, impacting combination study designs [3]; and (4) Unique, non-linear pharmacokinetics driven by solubility-limited absorption and saturable protein binding (99% bound to AAG and albumin) that result in a 4–12 day half-life and a 77% decrease in bioavailability upon repeat dosing, a behavior not replicated by other HHIs [4][5]. These quantitative distinctions necessitate a compound-specific, evidence-driven approach to procurement and experimental design.

Quantitative Evidence for Vismodegib's Differentiation vs. Key Hedgehog Pathway Inhibitors


Vismodegib's Absolute Bioavailability and Non-Linear PK: A BCS Class 2 Profile Distinct from Sonidegib

Vismodegib exhibits moderate absolute bioavailability (31.8%) and non-linear pharmacokinetics driven by solubility-limited absorption and saturable binding to alpha-1-acid glycoprotein (AAG), leading to a 77% decrease in bioavailability upon repeat dosing. This BCS Class 2 (low solubility, high permeability) profile differs from that of Sonidegib, which is typically administered on an empty stomach to enhance absorption [1]. This PK behavior directly impacts dosing strategy and steady-state exposure in preclinical models [2].

Pharmacokinetics Bioavailability BCS Classification Drug Formulation

Comparative Clinical Efficacy: Real-World Overall Response Rates for Vismodegib vs. Sonidegib in Advanced BCC

In a real-world prospective comparative study, Vismodegib demonstrated an overall response rate (ORR) of 65% (28% complete response) in advanced BCC patients. In contrast, Sonidegib achieved a numerically higher ORR of 89% (37% complete response) in a parallel cohort. This 24% absolute difference in ORR, confirmed in cross-trial comparisons, is a critical factor when selecting a reference standard for Hh pathway inhibition studies [1]. This real-world data contrasts with pivotal trial data (ERIVANCE: Vismodegib ORR 47%, median DOR 9.5 months; BOLT: Sonidegib ORR 56.1%, median DOR 26 months), underscoring the variability in clinical performance [2].

Clinical Efficacy Oncology Comparative Effectiveness Basal Cell Carcinoma

Differential Sensitivity to Acquired SMO-D473H Resistance: Vismodegib vs. Next-Generation Inhibitors

Vismodegib is potently inhibited by the SMO-D473H resistance mutation, with an IC₅₀ >60 μM, representing a >20,000-fold loss of potency compared to wild-type SMO (IC₅₀ = 3 nM). In contrast, the next-generation inhibitor HH-20 retains potent activity against SMO-D473H (IC₅₀ <0.2 μM). This extreme differential sensitivity makes Vismodegib an essential tool compound for modeling acquired resistance and screening for agents that can overcome this common clinical resistance mechanism [1][2].

Drug Resistance SMO Mutation Acquired Resistance Cancer Genetics

Drug-Drug Interaction Liability: Vismodegib's Favorable CYP Profile vs. Sonidegib

Vismodegib is classified as a minor substrate of CYP2C9 and CYP3A4, with minimal interaction potential. This contrasts sharply with Sonidegib, which carries a clear warning to avoid concomitant use with strong CYP3A4 inhibitors due to risk of increased exposure and toxicity [1]. This differential DDI liability is crucial for designing combination regimens, particularly in oncology where polypharmacy is common. Vismodegib's simpler interaction profile reduces experimental variables and potential confounding factors in preclinical and clinical studies [2].

Drug-Drug Interactions CYP Metabolism Pharmacology Combination Therapy

Optimal Application Scenarios for Vismodegib: Leveraging Unique Pharmacologic and Resistance Properties


Modeling Acquired Resistance to Smoothened Inhibitors in BCC and Medulloblastoma

Given Vismodegib's profound loss of activity against SMO-D473H and other resistance-conferring mutations (IC₅₀ >60 μM for D473H vs. 3 nM for wild-type), it is the ideal reference compound for generating and characterizing Hh pathway inhibitor-resistant cell lines and patient-derived xenograft (PDX) models [1]. This enables robust screening of next-generation SMO antagonists and downstream pathway inhibitors designed to overcome clinical resistance [2].

In Vivo Efficacy Studies Requiring Well-Characterized, Non-Linear Pharmacokinetics

Vismodegib's unique PK profile—marked by saturable protein binding (99% to AAG/albumin) and a 77% decrease in bioavailability upon repeat dosing—provides a valuable tool for studying non-linear drug disposition and for validating physiologically-based pharmacokinetic (PBPK) models in preclinical species [1]. Its long half-life (4–12 days) also supports less frequent dosing schedules in chronic treatment models [2].

Combination Therapy Studies Where Minimal CYP-Mediated Drug Interactions are Essential

Vismodegib's status as a minor CYP substrate (CYP2C9, CYP3A4) minimizes the risk of confounding pharmacokinetic interactions in combination studies with other oncology agents, including chemotherapeutics and targeted therapies [1]. This makes it a preferred Hh pathway inhibitor for co-administration protocols where drug-drug interactions could otherwise obscure the pharmacodynamic signal [2].

Pharmacodynamic Benchmarking in Hedgehog-Driven Tumor Models

With an IC₅₀ of 3 nM for Hh pathway inhibition in cell-free assays and a well-documented effect on downstream GLI1 expression, Vismodegib serves as a robust positive control and reference standard for validating the activity of novel Hh pathway modulators in both in vitro and in vivo systems [1]. Its extensive clinical and preclinical characterization provides a solid foundation for comparative efficacy studies [2].

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